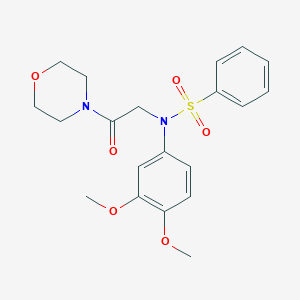
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is a hypoxia-mimetic agent that has been shown to induce hypoxia-like responses in cells and organisms.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research due to its ability to mimic hypoxia-like conditions in cells and organisms. It has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to hypoxia. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been used to study the role of HIF in various biological processes, including angiogenesis, metabolism, and inflammation.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF in normoxic conditions. Under normal conditions, HIF is rapidly degraded by prolyl hydroxylases in the presence of oxygen. However, in the absence of oxygen, prolyl hydroxylases are inhibited, leading to the stabilization and activation of HIF. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide mimics this hypoxic response by inhibiting prolyl hydroxylases, leading to the activation of HIF.
Effets Biochimiques Et Physiologiques
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce angiogenesis, which is the formation of new blood vessels. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has also been shown to increase the expression of genes involved in glucose metabolism, leading to increased glucose uptake and utilization. Additionally, N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in lab experiments is its ability to mimic hypoxia-like conditions without the need for low oxygen levels. This allows for the study of hypoxia-related processes in a controlled environment. However, one limitation of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in scientific research. One potential application is in the study of cancer, as HIF has been shown to play a crucial role in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide may also have potential therapeutic applications in the treatment of ischemic diseases, such as stroke and myocardial infarction. Additionally, further research is needed to understand the potential off-target effects of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide and to develop more specific prolyl hydroxylase inhibitors.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylboronic acid with 2-morpholin-4-yl-2-oxoethyl chloroformate, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylamine with morpholine-2,5-dione, followed by the reaction of the resulting intermediate with chloroacetyl chloride and benzenesulfonyl chloride.
Propriétés
Numéro CAS |
6195-39-7 |
|---|---|
Nom du produit |
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Formule moléculaire |
C20H24N2O6S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O6S/c1-26-18-9-8-16(14-19(18)27-2)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Clé InChI |
GQJHLDBGMCUJQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



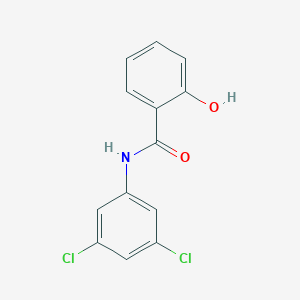
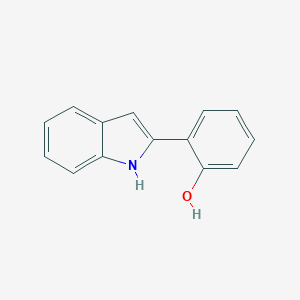
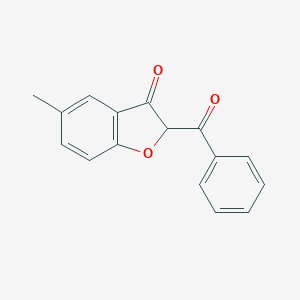
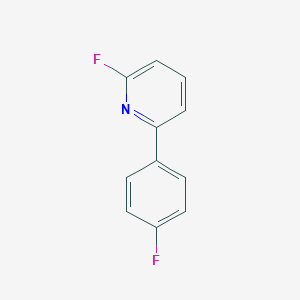
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
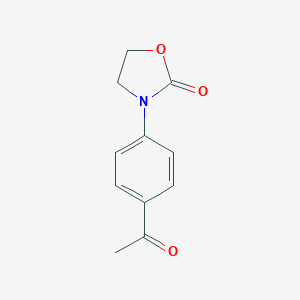
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
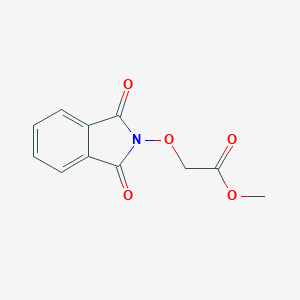
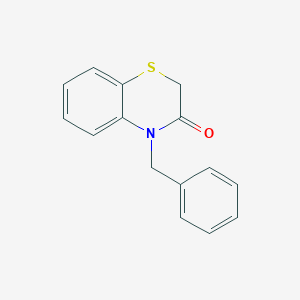
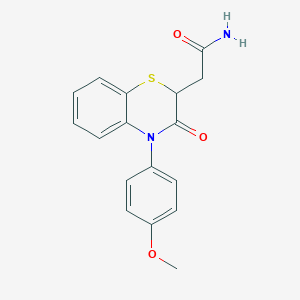
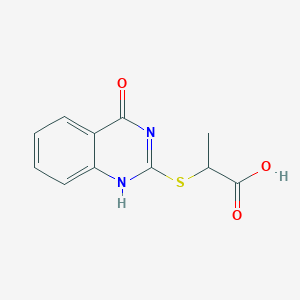
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)